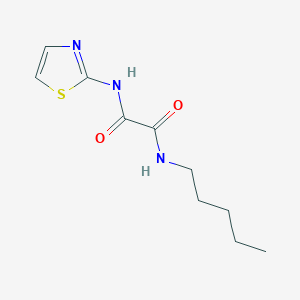

N-pentyl-N'-(1,3-thiazol-2-yl)ethanediamide

Description

Properties

Molecular Formula |

C10H15N3O2S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

N-pentyl-N'-(1,3-thiazol-2-yl)oxamide |

InChI |

InChI=1S/C10H15N3O2S/c1-2-3-4-5-11-8(14)9(15)13-10-12-6-7-16-10/h6-7H,2-5H2,1H3,(H,11,14)(H,12,13,15) |

InChI Key |

GXISUAGNXFMATH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C(=O)NC1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of pentylamine with 2-thiazolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-pentyl-N'-(1,3-thiazol-2-yl)ethanediamide has been investigated for its potential therapeutic applications, particularly in the modulation of protein kinase activity. Protein kinases are crucial in various cellular processes, including proliferation, differentiation, and apoptosis. The ability to modulate these pathways can lead to advancements in cancer treatment and other diseases characterized by dysregulated kinase activity.

Cancer Treatment

Research indicates that compounds similar to this compound may serve as inhibitors of specific protein kinases involved in oncogenesis. For instance, the modulation of c-Met and KDR (kinase insert domain receptor) pathways has been associated with reduced tumor growth and metastasis. These pathways are critical targets for developing small-molecule inhibitors aimed at treating various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors .

Antimicrobial Activity

The compound has also shown promising antibacterial properties. Studies suggest that derivatives containing thiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria .

Synergistic Effects with Peptides

Recent investigations have explored the use of this compound in combination with cell-penetrating peptides (CPPs). These combinations have demonstrated enhanced antibacterial activity, suggesting that this compound could be part of a hybrid antimicrobial strategy that leverages multiple mechanisms to combat bacterial resistance .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that create the thiazole structure while ensuring the integrity of the ethanediamide backbone. The lipophilicity provided by the pentyl group enhances membrane permeability, potentially improving bioavailability when used therapeutically.

Mechanism of Action

The mechanism of action of N-pentyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-pentyl-N'-(1,3-thiazol-2-yl)ethanediamide with key analogs, focusing on structural features, synthesis, physicochemical properties, and bioactivity.

Structural Analogues of Thiazol-2-yl Amides

Critical Analysis of Divergences and Limitations

- Lipophilicity vs. Bioactivity : The pentyl chain in the target compound may improve membrane permeability but could reduce aqueous solubility compared to chloro/nitro-substituted analogs.

- Electronic Effects : Nitro and chloro groups enhance electrophilicity, favoring interactions with biological targets, while alkyl chains prioritize passive diffusion.

- Structural Rigidity : Twisted conformations in dichlorophenyl-thiazole acetamides (79.7° dihedral angle ) contrast with the more flexible ethanediamide core, affecting binding specificity.

Biological Activity

N-pentyl-N'-(1,3-thiazol-2-yl)ethanediamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its biological significance. The compound's structure can be represented as follows:

This compound has been studied for its effects on various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways.

- Enzyme Modulation : It has been shown to modulate enzyme activity related to cellular proliferation and survival. For instance, it may inhibit certain kinases involved in tumor growth.

- Receptor Interaction : The compound potentially interacts with receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer progression.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Effects

In a recent study, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability in breast and colon cancer cells. The mechanism was linked to the inhibition of the c-Met pathway, which is crucial for tumor growth and metastasis.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit specific kinases involved in inflammatory responses. The study demonstrated that this compound effectively reduced the phosphorylation levels of target proteins in vitro, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the compound's diverse biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-pentyl-N'-(1,3-thiazol-2-yl)ethanediamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated amide coupling. For example, combine N-pentylamine and 1,3-thiazol-2-yl carboxylic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a base at 0–5°C for 3–6 hours . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to acid), using anhydrous solvents, and monitoring reaction progress via TLC (hexane:ethyl acetate, 7:3). Post-reaction purification via column chromatography (silica gel, gradient elution) enhances purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR in DMSO-d₆ or CDCl₃ to confirm amide bond formation and substituent positions. Key signals include thiazole protons (δ 7.2–8.0 ppm) and pentyl chain resonances (δ 0.8–1.5 ppm) .

- IR : Identify amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can resolve bond angles, dihedral distortions, and hydrogen-bonding networks. For example, the thiazole ring may form a dihedral angle of ~75–85° with the amide group, as seen in related thiazolyl acetamides . Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data. Address disorder in the pentyl chain via PART instructions in SHELXL .

Q. What strategies mitigate discrepancies between computational predictions (e.g., solubility) and experimental data (e.g., bioavailability)?

- Methodological Answer :

- Solubility : Compare DFT-calculated logP values with experimental shake-flask measurements (octanol/water). Adjust predictions using Hansen solubility parameters for polar aprotic solvents (e.g., DMSO) .

- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) to validate in silico ADMET predictions. If discrepancies persist, modify the pentyl chain length or introduce solubilizing groups (e.g., hydroxyl) .

Q. How can structure-activity relationship (SAR) studies evaluate the thiazole moiety’s role in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the thiazole ring with oxazole or pyridine and test inhibitory activity against target enzymes (e.g., kinases) .

- Docking Simulations : Use AutoDock Vina to compare binding affinities of analogs. Focus on hydrogen bonds between thiazole sulfur/N and active-site residues .

- Biological Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) and correlate with structural variations .

Q. What are best practices for experimental phasing in crystallography using SHELXE for derivatives of this compound?

- Methodological Answer : For heavy-atom phasing, soak crystals in 0.5 mM K₂PtCl₄ for 24 hours. Run SHELXC/D/E pipelines with a resolution cutoff of 1.2 Å. Use the "TITAN" mode in SHELXE for iterative density modification, and validate phases via correlation coefficients (CC > 30%) . For twinned data, apply the HKLF5 format and refine using the TWIN/BASF commands in SHELXL .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding conformational flexibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.